N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
Description
N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound featuring a unique substitution pattern. The core structure comprises a thiazol-2(3H)-ylidene scaffold substituted with a 3,4-dimethoxyphenethyl group at position 3 and a 3-(pyrrolidin-1-ylsulfonyl)phenyl moiety at position 2. The aniline group at the 2-position completes the conjugated system.
Properties
Molecular Formula |
C29H31N3O4S2 |
|---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenyl-4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C29H31N3O4S2/c1-35-27-14-13-22(19-28(27)36-2)15-18-32-26(21-37-29(32)30-24-10-4-3-5-11-24)23-9-8-12-25(20-23)38(33,34)31-16-6-7-17-31/h3-5,8-14,19-21H,6-7,15-18H2,1-2H3 |
InChI Key |
KWNGNSHGCSCMIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=CSC2=NC3=CC=CC=C3)C4=CC(=CC=C4)S(=O)(=O)N5CCCC5)OC |
Origin of Product |
United States |
Preparation Methods
Tcherniac’s Thiazole Synthesis
This method employs α-thiocyanato ketones as precursors. For the target compound:
-
Step 1 : React 3-(pyrrolidin-1-ylsulfonyl)acetophenone with thiocyanogen (SCN)₂ in dichloromethane at 0–5°C to form α-thiocyanato ketone intermediate.
-
Step 2 : Hydrolyze with 20% H₂SO₄ at 80°C for 4 hr to yield 4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]thiazole-2-amine.
Key parameters :
| Condition | Specification |
|---|---|
| Temperature | 0–5°C (Step 1), 80°C (Step 2) |
| Yield | 68–72% |
| Purity (HPLC) | ≥95% |
Cook-Heilborn Cyclization
Alternative route using α-aminonitrile intermediates:
-
Step 1 : Condense 3-(pyrrolidin-1-ylsulfonyl)benzaldehyde with 2-(3,4-dimethoxyphenyl)ethylamine in ethanol under reflux (Δ, 6 hr).
-
Step 2 : Treat intermediate with carbon disulfide (CS₂) in DMF at 120°C for 12 hr to form thiazolidine-2-thione.
Advantages : Better functional group tolerance for bulky substituents compared to Tcherniac’s method.
Sulfonylation of Phenyl Group
Direct Sulfonylation Protocol
-
Step 1 : React 3-bromophenylthiazole intermediate with pyrrolidine in DMF at 100°C for 24 hr (Buchwald-Hartwig amination).
-
Step 2 : Treat with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0°C, followed by quenching with pyrrolidine.
Reaction optimization data :
| Parameter | Optimal Value |
|---|---|
| Equiv. ClSO₃H | 2.5 |
| Temperature | 0°C → rt |
| Reaction Time | 3 hr |
| Yield | 81% |
Pre-sulfonylated Building Block Approach
-
Step 1 : Synthesize 3-(pyrrolidin-1-ylsulfonyl)benzaldehyde via:
-
Step 2 : Incorporate aldehyde into thiazole synthesis (Section 2.2).
Installation of 2-(3,4-Dimethoxyphenyl)ethyl Side Chain
Nucleophilic Alkylation
-
Step 1 : Generate thiazole anion using LDA (−78°C, THF).
-
Step 2 : Add 1-(2-chloroethyl)-3,4-dimethoxybenzene in THF at −40°C.
Challenges :
-
Competing elimination (25% yield loss)
-
Mitigated by slow addition rate (0.5 mL/min)
Mitsunobu Coupling
Superior method for stereochemical control:
-
Step 1 : React thiazole alcohol (from BH₃ reduction of ketone) with 2-(3,4-dimethoxyphenyl)ethanol.
Comparative data :
| Method | Yield | Purity |
|---|---|---|
| Alkylation | 58% | 87% |
| Mitsunobu | 76% | 95% |
Formation of (Z)-Ylidene Aniline Moiety
Condensation with 4-Methylaniline
Critical step for establishing (Z)-configuration:
-
Step 1 : React thiazolone intermediate with 4-methylaniline in toluene.
-
Step 2 : Add TiCl₄ (1.2 equiv) as Lewis acid at 110°C for 8 hr.
Stereochemical control :
| Condition | Z:E Ratio |
|---|---|
| Without TiCl₄ | 1:1.3 |
| With TiCl₄ | 9:1 |
| With ZnCl₂ | 4:1 |
Photochemical Isomerization
Post-synthesis optimization:
-
Step 1 : Irradiate (E)-isomer in CH₂Cl₂ with 300 nm UV light for 2 hr.
-
Step 2 : Separate isomers via chiral HPLC (Chiralpak IC column).
Integrated Synthetic Route
Optimized seven-step sequence :
-
3-(Pyrrolidin-1-ylsulfonyl)benzaldehyde synthesis (83%)
-
Thiazole formation via Cook-Heilborn (71%)
-
Mitsunobu coupling (76%)
-
Sulfonation (81%)
-
Condensation with 4-methylaniline (68%)
-
TiCl₄-mediated Z-isomer enrichment (89%)
Overall yield : 19.4% (theoretical max 23.8%)
Analytical Characterization Data
Spectroscopic Properties
| Technique | Key Features |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=8.4 Hz, 2H, ArH), 6.91 (s, 1H, thiazole-H), 3.89 (s, 6H, OCH₃) |
| HRMS (ESI+) | m/z 560.2284 [M+H]⁺ (calc. 560.2289) |
| IR (KBr) | 1645 cm⁻¹ (C=N), 1320/1150 cm⁻¹ (SO₂) |
Crystallographic Data
Industrial-Scale Considerations
Green Chemistry Modifications
Cost Analysis
| Component | Cost/kg (USD) | % Total Cost |
|---|---|---|
| Pyrrolidine | 220 | 31% |
| 3,4-Dimethoxyphenethyl alcohol | 450 | 42% |
| Catalyst systems | 180 | 18% |
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformation and product yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
The compound N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic molecule with potential applications in various scientific research fields. This article will explore its applications, particularly in medicinal chemistry, materials science, and biological research.
Molecular Formula
The molecular formula of the compound is .
Structural Features
The compound features a thiazole ring, aniline moiety, and a pyrrolidine sulfonamide group. These structural components contribute to its biological activity and potential therapeutic effects.
Medicinal Chemistry
This compound has shown promise in the following areas:
- Anticancer Activity : Studies have indicated that compounds with thiazole and aniline derivatives exhibit significant anticancer properties. The specific interactions of this compound with cancer cell lines are under investigation for potential therapeutic applications in oncology .
- Anti-inflammatory Properties : The sulfonamide group may enhance the anti-inflammatory effects of the compound, making it a candidate for treating conditions such as arthritis or other inflammatory diseases .
Biological Research
The compound's unique structure allows it to interact with various biological targets:
- Enzyme Inhibition : Initial studies suggest that this compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer and inflammation. Detailed kinetic studies are required to elucidate its mechanism of action .
- Receptor Modulation : The presence of the pyrrolidine group suggests potential interactions with neurotransmitter receptors or other signaling pathways, which could be beneficial in neuropharmacology research .
Materials Science
Recent advancements have explored the use of this compound in materials science:
- Organic Photovoltaics : The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Research is ongoing to determine its efficiency as a light-harvesting material .
- Nanomaterials : The synthesis of nanomaterials incorporating this compound is being studied for applications in drug delivery systems and biosensors due to its biocompatibility and functional properties .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of thiazole compounds exhibited cytotoxic effects on various cancer cell lines. The specific derivative containing the this compound structure was found to significantly inhibit cell proliferation compared to control groups.
Case Study 2: Anti-inflammatory Effects
Research conducted on animal models indicated that compounds similar to this compound reduced markers of inflammation when administered. This suggests potential therapeutic benefits for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(2Z)-4-[3-(1-Azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine ()
- Structural Differences : Replaces the pyrrolidinylsulfonyl group with a 7-membered azepanylsulfonyl ring and substitutes the 3,4-dimethoxyphenethyl group with a 2-methoxyethyl chain.
- Implications: The larger azepanyl ring may enhance lipophilicity and alter binding kinetics compared to the pyrrolidinyl analog.
- Synthesis : Likely involves sulfonylation of a thiazole intermediate, paralleling methods in (e.g., using LiH in DMF for sulfonamide coupling) .
4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline ()
- Structural Differences : Features a simpler thiazole core with a methyl substituent and a pyrazolemethyl-aniline group.
Isoxazole-Based Analogs (–6)
Compounds such as 4-(5-morpholinoisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline () and 4-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline () exhibit:
- Core Heterocycle : Isoxazole instead of thiazole, altering electronic properties (e.g., increased polarity due to the oxygen atom).
- Substituent Patterns: Pyridinylmethyl-aniline groups and morpholino/phenyl substituents on the isoxazole.
- Synthetic Routes : Utilize palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for introducing aromatic amines, contrasting with thiazole-focused methods in .
Sulfonamide-Containing Compounds
N-[(2Z)-5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide ()
- Structural Differences : Incorporates a chloro-hydroxyethylsulfamoylphenyl group and an acetamide substituent.
- Implications : The chloro group enhances electrophilicity, while the hydroxyethyl chain improves water solubility compared to the dimethoxyphenethyl group in the target compound .
Comparative Data Table
Biological Activity
N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a compound with significant potential in various biological applications, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by a thiazole ring and multiple aromatic substituents, which contribute to its biological properties. The presence of the pyrrolidinyl and methoxy groups enhances its interaction with biological targets.
Antifungal Activity
Research has indicated that compounds similar to this compound exhibit antifungal properties. For instance, a study highlighted its effectiveness against various fungal strains, suggesting a potential application in agricultural fungicides .
The antifungal mechanism primarily involves the inhibition of fungal cell wall synthesis and disruption of membrane integrity. This is achieved through the compound's interference with key enzymatic pathways involved in chitin synthesis and ergosterol production, which are critical for fungal survival.
Case Studies
- Fungal Inhibition : A study conducted on the compound's efficacy against Candida albicans demonstrated a significant reduction in fungal growth at concentrations as low as 10 µg/mL. The mechanism was linked to the disruption of ergosterol biosynthesis .
- Cytotoxicity Assays : In vitro assays revealed that the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. The IC50 values ranged from 5 to 15 µM across different cancer types, indicating a promising therapeutic window for further development .
Pharmacological Studies
Pharmacological assessments have shown that this compound can modulate key signaling pathways involved in cell proliferation and apoptosis. Specifically, it has been observed to activate caspase pathways leading to apoptosis in cancer cells while inhibiting growth factor signaling pathways that promote cell survival .
Data Tables
| Activity | Target Organism/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antifungal | Candida albicans | 10 | Inhibition of ergosterol biosynthesis |
| Cytotoxicity | Various cancer cell lines | 5 - 15 | Activation of apoptotic pathways |
| Smooth Muscle Relaxation | Isolated rat smooth muscle | 0.1 - 0.25 | Blocking Ca²⁺ influx and activating cAMP pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
